molecular formula C13H11N3 B8584362 N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 918511-03-2

N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B8584362
CAS No.: 918511-03-2
M. Wt: 209.25 g/mol
InChI Key: CQFGXDQUQWRXLE-UHFFFAOYSA-N
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Description

N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate under specific conditions . Another approach is the cyclization of N-phenyl-2-(pyridin-2-yl)acetamide using a suitable cyclizing agent . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Properties

CAS No.

918511-03-2

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C13H11N3/c1-2-5-10(6-3-1)16-12-9-15-13-11(12)7-4-8-14-13/h1-9,16H,(H,14,15)

InChI Key

CQFGXDQUQWRXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 10 mg of 3-bromo-1H-pyrrolo[2,3-b]pyridine 582 was added 0.4 mL of sulfolane and aniline (2-3 equiv). The vial was sealed and heated at 180° C. for 10 minutes. After cooling, the desired compound was isolated by preparative HPLC/MS.
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10 mg
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0.4 mL
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Synthesis routes and methods II

Procedure details

A 1 dram vial was charged with aniline (2-3 equiv), and 10 mg of 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 583 in 0.4 mL toluene (dry, degassed). A catalyst stock solution containing 3 mmol Pd(OAc)2, 3 mmol biphenyl-2-yl-di-tert-butyl-phosphane and 15 mL of toluene was prepared. To the reaction mixture, 0.050 mL of the catalyst solution was added. Excess NaOtBu was added as a solid to the reaction. The vial was then placed in a 75° C. oven for 60 minutes (shaken several times over an hour). After cooling, the reaction was neutralized with 0.100 mL of TFA. After 30 minutes the sample was evaporated and re-solvated in 0.300 mL of DMSO. The desired compound was isolated by preparative HPLC/MS.
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0 (± 1) mol
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reactant
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10 mg
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reactant
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0.4 mL
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0.1 mL
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catalyst
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0.05 mL
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3 mmol
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3 mmol
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catalyst
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15 mL
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